2-[(3,5-Dimethylphenyl)methyl]oxirane
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Overview
Description
2-[(3,5-Dimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C11H14O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 3,5-dimethylphenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylphenyl)methyl]oxirane typically involves the reaction of 3,5-dimethylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of catalytic systems and continuous flow reactors to optimize yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-Dimethylphenyl)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylphenyl)methyl]oxirane involves its reactivity with various chemical species. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2-[(3,5-Dimethylphenyl)methyl]oxirane can be compared with other similar compounds, such as:
2-[(3,5-Dimethylphenoxy)methyl]oxirane: Similar structure but with an oxygen atom in place of the methylene group.
2-[(3,5-Dimethylphenyl)ethyl]oxirane: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable for certain applications in research and industry.
Properties
Molecular Formula |
C11H14O |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-8-3-9(2)5-10(4-8)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
QKXXHLNVXODSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CO2)C |
Origin of Product |
United States |
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